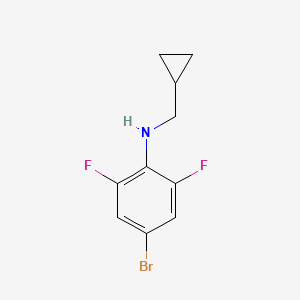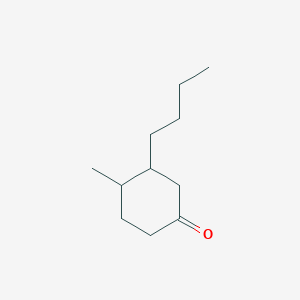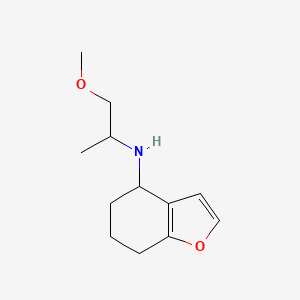
5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a pyrazole ring with a carboxylic acid group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the bromination and fluorination of a phenyl ring, followed by the formation of the pyrazole ring and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety, often employing automated systems to control reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or halides.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pyrazole ring and carboxylic acid group also play crucial roles in its activity, influencing its solubility, stability, and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-fluorophenylboronic acid: This compound shares the bromine and fluorine substitution pattern but differs in its boronic acid group.
4-Fluorophenylboronic acid: Similar in having a fluorine atom on the phenyl ring but lacks the bromine atom and pyrazole ring.
3-Bromo-4-fluorophenol: Contains the same bromine and fluorine substitution but has a hydroxyl group instead of a carboxylic acid.
Uniqueness
5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of a bromine and fluorine-substituted phenyl ring with a pyrazole ring and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C10H6BrFN2O2 |
|---|---|
Molekulargewicht |
285.07 g/mol |
IUPAC-Name |
3-(3-bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrFN2O2/c11-6-3-5(1-2-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
HUSHQPNRMXVBEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
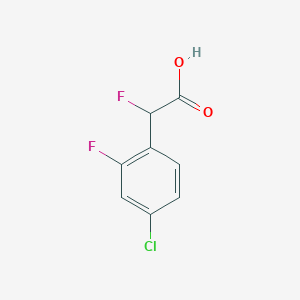
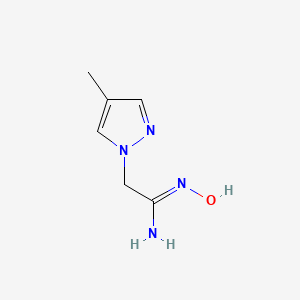
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
![N-[(3,4-dibromophenyl)methyl]cyclopropanamine](/img/structure/B13300900.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13300914.png)

